Ethyl 2-(2-aminothiazol-5-yl)acetate
Overview
Description
Ethyl 2-(2-aminothiazol-5-yl)acetate: is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds .
Mechanism of Action
Target of Action
Ethyl 2-(2-aminothiazol-5-yl)acetate is a derivative of 2-aminothiazole . The primary targets of 2-aminothiazoles are cyclin-dependent kinase 5 (CDK5) . CDK5 plays a crucial role in the regulation of neuron development and function.
Mode of Action
The compound interacts with its target, CDK5, by inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, primarily in neurons, where CDK5 is predominantly active.
Biochemical Pathways
The inhibition of CDK5 affects several biochemical pathways. Most notably, it impacts the regulation of neuronal development and function. This includes processes such as neuron migration, synaptic plasticity, and neuronal survival .
Pharmacokinetics
Factors such as its lipophilicity and water solubility would influence how well the compound is absorbed and distributed within the body.
Result of Action
The inhibition of CDK5 by this compound can lead to changes in neuronal function. This could potentially have therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Additionally, the compound’s reactivity profile suggests that it may react violently when nitrated with nitric or nitric-sulfuric acids .
Biochemical Analysis
Biochemical Properties
It is known to be an organic ligand, possessing strong coordination ability due to the presence of nitrogen and oxygen coordination atoms
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate typically begins with the reaction of ethyl bromoacetate with thiourea in the presence of a base such as sodium ethoxide.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-(2-aminothiazol-5-yl)acetate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensation Reagents: Aldehydes, ketones, and acid catalysts.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified electronic properties.
Condensation Products: Schiff bases and other condensation products.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology:
Biological Activity: Exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine:
Drug Development: Serves as a building block for the synthesis of drugs targeting specific biological pathways.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
- Ethyl 2-(2-aminothiazol-4-yl)acetate
- Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
- 2-Amino-5-thiazoleacetic Acid Ethyl Ester
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Biological Activity
Ethyl 2-(2-aminothiazol-5-yl)acetate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound, with the molecular formula C₇H₁₀N₂O₂S, is known for its potential antimicrobial , anticancer , and anti-inflammatory properties. It primarily acts as an inhibitor of cyclin-dependent kinase 5 (CDK5), impacting neuronal functions and cell division processes.
Target and Mode of Action
The compound primarily targets CDK5, a crucial regulator in neuronal development and function. By inhibiting CDK5, this compound can alter biochemical pathways related to:
- Neuronal migration
- Synaptic plasticity
- Cell division during mitosis
This inhibition has implications for treating neurodegenerative disorders such as Alzheimer’s disease, where CDK5 activity is often dysregulated.
Biochemical Pathways Affected
The inhibition of CDK5 leads to significant changes in neuronal function, which could potentially offer therapeutic benefits against neurodegenerative conditions. Additionally, this compound has been shown to interact with various signaling pathways involved in inflammation and cancer cell proliferation .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Potential
The compound has been investigated for its anticancer activities. Research indicates that it can induce apoptosis in cancer cells while sparing normal cells. For instance, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. In vivo studies also revealed that certain analogs could delay tumor growth in xenograft models .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies highlight the broad spectrum of biological activities associated with this compound:
- Antitumor Activity : In a study by El-Messery et al., various thiazole derivatives were synthesized and tested for their antitumor effects. The results indicated that specific analogs exhibited high cytotoxicity against melanoma and pancreatic cancer cell lines, demonstrating a promising selectivity for cancer cells over normal cells .
- Anti-inflammatory Effects : A study published in PubMed reported that synthesized compounds based on the thiazole scaffold showed enhanced anti-inflammatory activity compared to standard treatments. The compounds demonstrated significant nitric oxide-releasing properties, indicating their potential as anti-inflammatory agents .
- Neuroprotective Effects : Research has also explored the protective role of thiazole derivatives against oxidative stress-induced damage in neuronal models. These findings suggest that this compound may enhance antioxidant defenses and mitigate damage from neurotoxic agents .
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQWKNSZPGYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352068 | |
Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62557-32-8 | |
Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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